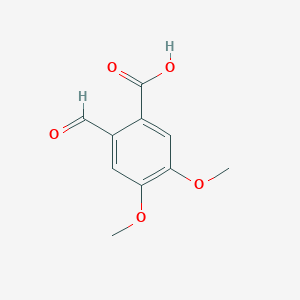

2-Formyl-4,5-dimethoxybenzoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-formyl-4,5-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-14-8-3-6(5-11)7(10(12)13)4-9(8)15-2/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXANNUKKXKKTKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428346 | |

| Record name | 2-formyl-4,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

490-63-1 | |

| Record name | 2-formyl-4,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Formyl 4,5 Dimethoxybenzoic Acid and Its Analogues

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules. For 2-Formyl-4,5-dimethoxybenzoic acid, a key disconnection strategy involves breaking the carbon-carbon bond between the aromatic ring and the formyl group, as well as the bond to the carboxylic acid group. This approach suggests that the target molecule can be assembled from a suitably substituted benzene (B151609) ring. Biocatalytic retrosynthesis is an emerging approach that incorporates enzymatic transformations into the synthetic plan, often leading to more efficient and environmentally benign processes. rsc.org

A plausible retrosynthetic pathway for this compound (opianic acid) could start from a simpler, commercially available dimethoxybenzene derivative. The formyl and carboxyl groups can be introduced through a series of functional group interconversions and carbon-carbon bond-forming reactions.

Directed Ortho-Metalation and Directed Functionalization Approaches

Directed ortho-metalation (DoM) is a highly effective method for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This strategy relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of functional groups.

For the synthesis of this compound analogues, both the methoxy (B1213986) and carboxylic acid groups can act as DMGs. wikipedia.orgorganic-chemistry.org The carboxylate group, in particular, has been shown to be an effective DMG in the ortho-lithiation of unprotected benzoic acids. organic-chemistry.orgrsc.org For instance, treating unprotected 2-methoxybenzoic acid with s-BuLi/TMEDA at low temperatures leads to deprotonation exclusively at the position ortho to the carboxylate. organic-chemistry.org Conversely, a change in the base system to n-BuLi/t-BuOK can reverse the regioselectivity. organic-chemistry.org This tunability allows for the selective introduction of substituents at different positions on the aromatic ring.

The α-lithiobenzyloxy group, generated from aryl benzyl (B1604629) ethers, can also function as a DMG, enabling ortho-lithiation. nih.gov This directing effect is enhanced by the presence of a meta-methoxy group. nih.gov

Selective Oxidation and Reduction Pathways

Selective oxidation and reduction reactions are fundamental transformations in organic synthesis, allowing for the precise modification of functional groups.

Aldehyde Group Formation via Selective Oxidation

The selective oxidation of a methyl group on an aromatic ring to an aldehyde is a crucial step in the synthesis of many aromatic aldehydes. Various methods have been developed to achieve this transformation. For example, the oxidation of veratryl alcohol to veratraldehyde, a related dimethoxybenzaldehyde, has been studied extensively using heterogeneous catalysts. nih.govrsc.orgresearchgate.netresearchgate.netrsc.org Bimetallic Au-Pd nanoparticles supported on ceria-zirconia mixed oxides have shown high selectivity (over 99%) for veratraldehyde. nih.gov Similarly, Mg-doped copper chromite catalysts have been employed for the selective oxidation of veratryl alcohol. rsc.orgresearchgate.netrsc.org

Another approach involves the partial oxidation of a methyl group. For instance, the vapor phase oxidation of p-methoxytoluene to p-methoxybenzaldehyde can be achieved over supported vanadium oxide catalysts. researchgate.net

Carboxylic Acid Functionalization via Oxidation

The oxidation of a benzylic methyl group to a carboxylic acid is a common transformation. organic-chemistry.orgyoutube.comchemspider.comgoogle.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) are often used for this purpose. youtube.comchemspider.com The reaction typically requires a benzylic hydrogen atom to be present. youtube.com The oxidation of substituted toluenes to the corresponding benzoic acids can also be achieved using molecular oxygen in the presence of catalysts like cobalt salts. organic-chemistry.org An indirect method for the oxidation of aromatic methyl groups involves bromination followed by hydrolysis. researchgate.net

Cross-Coupling Reactions for Aryl-Aryl Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds, particularly for forming biaryl structures.

Suzuki-Miyaura Coupling Strategies (e.g., involving boronic acid derivatives)

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgnih.govorganic-chemistry.org This reaction is widely used in the synthesis of complex organic molecules due to its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov

In the context of synthesizing analogues of this compound, Suzuki-Miyaura coupling can be employed to introduce various aryl or heteroaryl substituents onto the aromatic ring. For example, a bromo-substituted derivative of this compound could be coupled with a variety of arylboronic acids to generate a library of analogues. beilstein-journals.orgresearchgate.net The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of catalyst, ligands, base, and solvent. nih.govntnu.no For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the reactivity of the palladium catalyst. organic-chemistry.org

Other Transition-Metal Catalyzed Coupling Methodologies

Beyond the more common palladium-catalyzed reactions like Suzuki and Heck couplings, a variety of other transition-metal catalyzed methodologies are instrumental in the synthesis of biaryl scaffolds and other complex structures relevant to analogues of this compound. mdpi.com These methods provide alternative pathways that can offer different substrate scopes, functional group tolerances, and reaction conditions.

Hiyama Coupling: The Hiyama cross-coupling reaction, which pairs organosilanes with organic halides, has become a powerful tool for C-C bond formation. mdpi.com This reaction is valued for its use of stable and less toxic organosilicon reagents. For instance, rhodium catalysts have been employed in Hiyama couplings for the functionalization of indoles. mdpi.com While direct application on this compound is not extensively documented, the methodology's success in constructing complex pharmaceutical molecules like dapagliflozin (B1669812) highlights its potential for creating analogues. mdpi.com

Rhodium-Catalyzed Reactions: Rhodium catalysts are effective for homo-coupling reactions of aryl Grignard reagents, providing a route to symmetrical biaryl compounds. beilstein-journals.org This can be an alternative to traditional Ullmann-type reactions. beilstein-journals.org

Nickel and Cobalt Catalysis: As more earth-abundant and cost-effective alternatives to precious metals, nickel and cobalt have gained prominence in cross-coupling and other catalytic reactions. beilstein-journals.org For example, nickel catalysts have been used in the oxidative esterification of cinnamaldehyde. beilstein-journals.org These base metals are being explored for a range of transformations, including partial hydrogenation and C-C bond activations, expanding the toolbox for synthesizing complex aromatic compounds. beilstein-journals.org

Table 1: Examples of Other Transition-Metal Catalyzed Reactions

| Coupling Type | Catalyst/Metal | Reactants | Key Features | Reference |

|---|---|---|---|---|

| Hiyama Coupling | Palladium, Rhodium | Organosilanes + Organic Halides | Stable, low-toxicity silicon reagents; good for complex molecules. | mdpi.com |

| Ullmann-type Homo-Coupling | Rhodium | Aryl Grignard Reagents | Alternative to traditional copper-based Ullmann reactions. | beilstein-journals.org |

| Oxidative Esterification | Nickel, Copper | Aldehydes (e.g., cinnamaldehyde) | Utilizes more earth-abundant metals. | beilstein-journals.org |

Multicomponent and Cascade Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly efficient for building molecular complexity. nih.govclockss.org Similarly, domino or cascade reactions, involving sequential transformations without isolating intermediates, offer step-economy and reduced waste. nih.govnih.gov

Strecker Reaction for α-Aminonitrile Derivatization

The Strecker synthesis is a classic MCR for producing α-amino acids from aldehydes. A related transformation can be applied to 2-formylbenzoic acid, a close analogue of the title compound. In a three-component reaction, 2-formylbenzoic acid (33) reacts with various amines (2) and trimethylsilylcyanide (52), a cyanide source, to yield isoindolinones substituted with a nitrile group (53). nih.gov This process is effectively an intramolecular version of the Strecker reaction, where the aldehyde, amine, and cyanide components assemble, followed by cyclization. The reaction can be catalyzed by a green Lewis acid catalyst, such as the mesoporous silica (B1680970) OSU-6, to afford the α-aminonitrile-related structures. nih.gov

Domino and One-Pot Synthetic Protocols for Complex Architectures

Domino reactions starting from aldehyde-bearing benzoic acids or their derivatives enable the rapid construction of complex heterocyclic systems.

Ugi-type MCRs: 2-Formylbenzoic acid (33) is a versatile substrate in Ugi three-component reactions. When reacted with diamines (41) and isocyanides (42), it produces highly functionalized tetrahydrodiisoindoloquinoxalinecarboxamides (43) in a one-pot process. nih.gov This demonstrates the power of using the dual reactivity of the aldehyde and carboxylic acid groups within the same molecule to build intricate scaffolds.

Friedlander Annulation: Analogues such as 3-amino-2-formyl benzothiophene (B83047) can undergo a domino reaction based on the Friedlander annulation. nih.gov Reaction with ketones or 1,3-diones in the presence of a base leads to the formation of fused pyridine (B92270) rings, such as benzothieno[3,2-b]pyridines. nih.gov This protocol showcases how a suitably substituted formyl-aromatic compound can serve as a linchpin in constructing polycyclic heteroaromatic systems.

Dihydropyridine (B1217469) Synthesis: A domino protocol for synthesizing N-substituted 1,4-dihydropyridines has been developed using derivatives of 2-formylphenols (salicaldehydes). nih.gov In this sequence, an intermediate, ethyl 3-(2-formylphenoxy)propenoate, reacts with an amine in a 3:1 stoichiometry to furnish the dihydropyridine core, showcasing a complex series of reactions occurring in a single pot. nih.gov

Table 2: Multicomponent and Domino Reactions

| Reaction Type | Key Substrate | Other Reactants | Product Architecture | Reference |

|---|---|---|---|---|

| Strecker-type Cyclization | 2-Formylbenzoic acid | Amines, Trimethylsilylcyanide | Nitrile-substituted Isoindolinones | nih.gov |

| Ugi 3-Component Reaction | 2-Formylbenzoic acid | Diamines, Isocyanides | Tetrahydrodiisoindoloquinoxalinecarboxamides | nih.gov |

| Friedlander Domino Reaction | 3-Amino-2-formyl benzothiophene | Ketones, 1,3-Diones | Benzothieno[3,2-b]pyridines | nih.gov |

| Dihydropyridine Synthesis | Ethyl 3-(2-formylphenoxy)propenoate | Amines | N-substituted 1,4-Dihydropyridines | nih.gov |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles, such as the use of benign solvents, solvent-free conditions, and energy-efficient reaction activation, are increasingly important in chemical synthesis.

Aqueous Medium Reactions and Solvent-Free Conditions

The use of water as a reaction medium or eliminating solvents entirely represents a significant green advancement.

Aqueous Hydrogenation: The synthesis of 2-Amino-4,5-dimethoxybenzoic acid, a direct precursor or derivative, can be achieved via hydrogenation in an aqueous medium. chemicalbook.com The process involves the reduction of 4,5-Dimethoxy-2-nitrobenzoic acid using a palladium on activated carbon (Pd/C) catalyst in water at a controlled pH. chemicalbook.com This method avoids flammable organic solvents and simplifies workup.

Solvent-Free MCRs: Multicomponent reactions can often be performed under solvent-free conditions, sometimes with microwave assistance. For example, the synthesis of tetracyclic compounds has been achieved by reacting 5-aminotetrazole, various benzaldehydes, and 2-hydroxy-1,4-naphthoquinone (B1674593) under solventless conditions using an acid catalyst. clockss.org This approach minimizes waste and can lead to higher reaction efficiency. nih.gov

Microwave-Assisted Synthetic Enhancements

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. nih.govresearchgate.net

Microwave-Assisted MCRs: The synthesis of complex heterocyclic structures like 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones has been efficiently achieved through a one-pot, microwave-assisted MCR. nih.gov This reaction brings together an aromatic aldehyde, 6-amino-2,4-dimethoxypyrimidine, and dimedone in glacial acetic acid. nih.gov The use of microwave heating dramatically reduces the reaction time from 90 minutes (conventional heating) to just a few minutes, with improved yields. nih.govgrowkudos.com

Solvent-Free Microwave Synthesis: Combining microwave heating with solvent-free conditions offers further green advantages. nih.gov This dual approach has been successfully applied to the ring-opening of epoxides with imidazoles and pyrazoles, generating products rapidly and efficiently without the need for a solvent. nih.gov This technique is particularly suitable for creating libraries of compounds in drug discovery. nih.gov

Table 3: Green Synthetic Approaches

| Approach | Reaction Example | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Aqueous Medium | Hydrogenation of a nitro-precursor | Pd/C catalyst, water, 50°C | Avoids organic solvents, simplifies workup. | chemicalbook.com |

| Solvent-Free | MCR for tetracycle synthesis | Acid catalyst, heat, no solvent | Reduces waste, high atom economy. | clockss.org |

| Microwave-Assisted | MCR for pyrimidoquinolinones | Glacial acetic acid, microwave irradiation | Drastically reduced reaction times, higher yields. | nih.gov |

| Microwave + Solvent-Free | Epoxide ring-opening | Microwave irradiation, no solvent | Rapid, efficient, environmentally friendly. | nih.gov |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 Formyl 4,5 Dimethoxybenzoic Acid

Reactivity Profile of the Aldehyde Moiety

The aldehyde group is a key center of reactivity in 2-Formyl-4,5-dimethoxybenzoic acid, characterized by its electrophilic carbonyl carbon. This functionality readily participates in a variety of reactions typical of aromatic aldehydes.

Nucleophilic Addition and Condensation Reactions

The electrophilic nature of the aldehyde's carbonyl carbon makes it a prime target for nucleophilic attack. It undergoes typical nucleophilic addition reactions where a nucleophile adds to the carbonyl group, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate.

Condensation reactions, which involve nucleophilic addition followed by the elimination of a small molecule (usually water), are also characteristic. For instance, reaction with primary amines or their derivatives (like hydroxylamine (B1172632) or hydrazines) would yield the corresponding imines (Schiff bases), oximes, or hydrazones. While specific literature detailing these reactions for this compound is not abundant, its behavior is expected to parallel that of other substituted benzaldehydes. The presence of the electron-donating methoxy (B1213986) groups can slightly reduce the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde (B42025), but it remains sufficiently reactive for these transformations.

Oxidation Reactions (e.g., Baeyer-Villiger Type Transformations)

The aldehyde group can be readily oxidized. A particularly relevant transformation for aromatic aldehydes is the Baeyer-Villiger oxidation. This reaction converts aldehydes into carboxylic acids or, more commonly in the case of aromatic aldehydes, into formate (B1220265) esters which can then be hydrolyzed to phenols. jove.com The reaction typically employs peroxy acids (like m-CPBA) or hydrogen peroxide with a catalyst. organic-chemistry.orgnih.gov

For this compound, the Baeyer-Villiger oxidation is expected to proceed efficiently. The presence of electron-donating alkoxy substituents on the aromatic ring is known to facilitate the migratory aptitude of the aryl group. researchgate.net The reaction mechanism involves the formation of a Criegee intermediate, followed by the migration of the substituted phenyl group to the adjacent oxygen atom. nih.gov This would yield a formate ester, which upon hydrolysis, would produce 2-hydroxy-4,5-dimethoxybenzoic acid. researchgate.net

Table 1: Expected Products from Aldehyde Moiety Reactions

| Reaction Type | Reagent(s) | Expected Product |

|---|---|---|

| Oxidation | KMnO₄ or CrO₃ | 2-Carboxy-4,5-dimethoxybenzoic acid evitachem.com |

| Baeyer-Villiger Oxidation | Peroxy acid (e.g., m-CPBA), H₂O₂/Lewis Acid | 2-(Formyloxy)-4,5-dimethoxybenzoic acid |

| Hydrolysis of Formate Ester | H₂O, H⁺ or OH⁻ | 2-Hydroxy-4,5-dimethoxybenzoic acid |

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group imparts acidic properties to the molecule and serves as a handle for various derivatization reactions, including esterification, amidation, and decarboxylation.

Esterification and Amidation Reactions

The carboxylic acid moiety of this compound can undergo esterification when heated with an alcohol in the presence of a strong acid catalyst (Fischer esterification). Alternatively, the carboxylate, formed by deprotonation with a base, can react with an alkyl halide. For more efficient esterification under milder conditions, the carboxylic acid can be converted to a more reactive acyl halide or anhydride (B1165640) first.

Similarly, amidation can be achieved by reacting the carboxylic acid with an amine. This reaction typically requires high temperatures to drive off water or the use of coupling agents (like DCC or EDC) to activate the carboxylic acid, facilitating nucleophilic attack by the amine at room temperature.

Decarboxylation Pathways

The removal of the carboxyl group as carbon dioxide, known as decarboxylation, is a significant reaction pathway for certain benzoic acid derivatives. For substituted benzoic acids, this reaction is often facilitated under acidic conditions. researchgate.net Studies on the closely related 2,4-dimethoxybenzoic acid show that decarboxylation is accelerated in acidic solutions. researchgate.net

The proposed mechanism involves the protonation of the electron-rich aromatic ring, which is favored by the presence of the activating methoxy groups. researchgate.net This protonation creates a high-energy intermediate that facilitates the cleavage of the carbon-carbon bond between the ring and the carboxyl group. researchgate.netfigshare.com For this compound, the electron-withdrawing nature of the adjacent formyl group would likely increase the temperature or acid strength required for efficient decarboxylation compared to an analogue without this group. Catalytic methods using metal nanoparticles have also been shown to be effective for the decarboxylation of substituted benzoic acids. acs.org

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the benzene (B151609) ring towards electrophilic substitution is governed by the cumulative effects of its four substituents. The two methoxy groups (-OCH₃) are powerful activating groups and are ortho, para-directing due to their ability to donate electron density to the ring via resonance. The formyl (-CHO) and carboxylic acid (-COOH) groups are both deactivating groups and are meta-directing because they withdraw electron density from the ring through resonance and inductive effects.

In this compound, the substituents are arranged as follows:

-COOH at C1: Deactivating, meta-directing (to C3 and C5)

-CHO at C2: Deactivating, meta-directing (to C4 and C6)

-OCH₃ at C4: Activating, ortho, para-directing (to C3 and C5)

-OCH₃ at C5: Activating, ortho, para-directing (to C2 and C6)

Electrophilic Aromatic Substitution Patterns

Detailed experimental studies on the specific electrophilic aromatic substitution patterns of this compound are not extensively documented in publicly available research. However, the directing effects of the individual substituents can be used to predict the likely outcome of such reactions.

The two methoxy groups at positions 4 and 5 are ortho, para-directing. The carboxylic acid at position 1 and the formyl group at position 2 are meta-directing. The positions ortho and para to the methoxy groups are 3 and 6, and 1 and 2 respectively. The positions meta to the formyl and carboxyl groups are 3 and 5, and 4 and 6 respectively.

Considering the combined influence of these groups, the position most activated towards electrophilic attack would be position 6, which is ortho to the 5-methoxy group and para to the 4-methoxy group, while also being meta to the deactivating formyl and carboxyl groups. Position 3 is also activated, being ortho to the 4-methoxy group and meta to the other deactivating groups. However, steric hindrance from the adjacent formyl group at position 2 might disfavor substitution at position 3.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position on Benzene Ring | Influence of Substituents | Predicted Reactivity |

| 3 | Ortho to 4-OCH₃ (activating), Meta to -CHO and -COOH (deactivating) | Moderately Favorable (steric hindrance from -CHO) |

| 6 | Para to 4-OCH₃ (activating), Ortho to 5-OCH₃ (activating), Meta to -CHO and -COOH (deactivating) | Most Favorable |

Influence of Methoxy Groups on Electron Density and Regioselectivity

The two methoxy groups play a crucial role in determining the electron density and regioselectivity of electrophilic aromatic substitution reactions. Through the resonance effect, the lone pairs of electrons on the oxygen atoms of the methoxy groups are delocalized into the benzene ring, increasing the electron density, particularly at the ortho and para positions.

This increased nucleophilicity makes the aromatic ring more susceptible to attack by electrophiles. The synergistic effect of two methoxy groups at positions 4 and 5 strongly activates the ring. In the context of this compound, this activation counteracts the deactivating effect of the formyl and carboxylic acid groups. The regioselectivity is a direct consequence of the positions of this enhanced electron density.

Mechanistic Studies of Key Transformations

While detailed mechanistic studies specifically for this compound are scarce, its participation in certain reactions provides insight into its chemical behavior.

One notable transformation is its use in a microwave-assisted multicomponent reaction to synthesize benzo[f]azulen-1-ones. In this reaction, this compound reacts with a benzene-1,2-diamine and tetronic acid in water. The formyl group of the benzoic acid derivative is crucial for this condensation reaction.

Another documented reaction is the synthesis of methyl 2-formyl-4,5-dimethoxybenzoate, which is then utilized in the total synthesis of methyl bovinate. This esterification of the carboxylic acid group demonstrates the typical reactivity of this functional group.

Detailed Reaction Coordinate Analysis

A detailed reaction coordinate analysis for transformations involving this compound is not available in the reviewed literature. Such computational studies would be invaluable for providing a deeper, quantitative understanding of the transition states and energy barriers involved in its reactions, thereby complementing experimental findings.

Role of Catalysts and Additives in Reaction Efficiency

The efficiency of reactions involving this compound can be influenced by catalysts and additives. In the aforementioned microwave-assisted synthesis of benzo[f]azulen-1-ones, the reaction proceeds without a metal catalyst, highlighting a green chemistry approach.

In the context of C-H functionalization reactions, carboxylic acids can act as weakly coordinating directing groups. nih.gov This suggests that the carboxyl group of this compound could be utilized to direct transition metal catalysts to specific C-H bonds, although this application has not been specifically reported for this compound. The efficiency of such hypothetical reactions would depend on the choice of catalyst, ligands, and other additives.

Derivatization and Structural Modification of 2 Formyl 4,5 Dimethoxybenzoic Acid

Synthesis of Substituted Aromatic Analogues

The aromatic core of 2-formyl-4,5-dimethoxybenzoic acid can be further functionalized through the introduction of various substituents, leading to analogues with altered electronic and steric properties.

The synthesis of halogenated derivatives, such as 2-bromo-4,5-dimethoxybenzoic acid, can be achieved through several synthetic routes. One common approach involves the direct bromination of 3,4-dimethoxybenzoic acid. However, a more versatile method starts with the bromination of 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde). This reaction, often carried out using bromine in a solvent like methanol (B129727) or acetic acid, yields 2-bromo-4,5-dimethoxybenzaldehyde. erowid.orgchemicalbook.comsunankalijaga.org Subsequent oxidation of the aldehyde group to a carboxylic acid furnishes the desired 2-bromo-4,5-dimethoxybenzoic acid. This oxidation can be accomplished using reagents like potassium permanganate (B83412). google.com

Another documented method for the preparation of 2-bromo-4,5-dimethoxybenzoic acid involves the directed bromination of 3,4-dimethoxytoluene, followed by oxidation of the methyl group to a carboxylic acid. google.com This multi-step process provides an alternative pathway to this important halogenated intermediate.

A notable application of this bromo-derivative is its conversion to 2-bromo-4,5-dimethoxybenzoic acid hydrazide, which is prepared by treating the corresponding ethyl ester with hydrazine (B178648) hydrate. google.com This transformation highlights the utility of the halogenated benzoic acid as a precursor to further functionalized molecules.

Table 1: Synthesis of 2-Bromo-4,5-dimethoxybenzoic Acid and its Precursor

| Starting Material | Reagents and Conditions | Product | Reference(s) |

| 3,4-Dimethoxybenzaldehyde | Bromine, Methanol | 2-Bromo-4,5-dimethoxybenzaldehyde | erowid.orgsunankalijaga.org |

| 2-Bromo-4,5-dimethoxybenzaldehyde | Potassium permanganate | 2-Bromo-4,5-dimethoxybenzoic acid | google.com |

| 3,4-Dimethoxytoluene | 1. Sulfuric acid, Hydrogen peroxide, Metal bromide; 2. Potassium permanganate, Tetrabutylammonium bromide | 2-Bromo-4,5-dimethoxybenzoic acid | google.com |

| Ethyl 2-bromo-4,5-dimethoxybenzoate | Hydrazine hydrate, Ethanol (B145695), Reflux | 2-Bromo-4,5-dimethoxybenzoic acid hydrazide | google.com |

The introduction of amino and hydroxyl groups onto the aromatic ring of this compound opens up new avenues for derivatization. The synthesis of 2-amino-4,5-dimethoxybenzoic acid is typically achieved through the reduction of the corresponding nitro-substituted precursor, 4,5-dimethoxy-2-nitrobenzoic acid. chemicalbook.com This reduction is commonly carried out using catalytic hydrogenation with palladium on carbon (Pd/C) as the catalyst. chemicalbook.com The resulting 2-amino-4,5-dimethoxybenzoic acid is a valuable intermediate in the synthesis of various compounds. chemicalbook.com

Furthermore, reductive amination of related formyl-phenoxy derivatives has been explored, suggesting a potential route to aminated analogues directly from the formyl group, although specific examples for this compound are not extensively documented. nih.gov

The synthesis of hydroxylated analogues, specifically 2-hydroxy-4,5-dimethoxybenzoic acid, can be accomplished by the demethylation of 2,4,5-trimethoxybenzoic acid. researchgate.net This reaction involves the selective removal of the methyl group at the 2-position, yielding the desired hydroxylated product.

Functional Group Interconversions on the Formyl and Carboxylic Acid Groups

The formyl and carboxylic acid functionalities of this compound are amenable to a variety of interconversions, providing access to a wide range of derivatives with modified reactivity.

The selective reduction of the aldehyde group in the presence of the carboxylic acid is a key transformation. While specific literature on the reduction of this compound is not abundant, general methods for the chemoselective reduction of aldehydes in the presence of less reactive carbonyl groups, such as esters, are well-established. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose, as it is a milder reducing agent than lithium aluminum hydride (LiAlH₄) and can often selectively reduce aldehydes and ketones without affecting carboxylic acids or esters under controlled conditions. This suggests a viable pathway to 2-hydroxymethyl-4,5-dimethoxybenzoic acid.

The carboxylic acid group of this compound can be readily converted into a variety of derivatives.

Esters: Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, the synthesis of methyl 2-formyl-4,5-dimethoxybenzoate has been reported.

Amides: The formation of amides can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an amine. The synthesis of 2-bromo-4,5-dimethoxybenzoic acid hydrazide from its corresponding ethyl ester demonstrates the feasibility of forming amide-like linkages. google.com

Anhydrides: While specific examples for this compound are not detailed in the available literature, the formation of anhydrides from dicarboxylic acids or through the reaction of a carboxylic acid with an acid chloride are standard organic transformations that could likely be applied to this system.

Incorporation into Heterocyclic and Fused Ring Systems

The bifunctional nature of this compound makes it a valuable precursor for the construction of complex heterocyclic and fused ring systems, which are prevalent in many biologically active molecules.

The presence of the ortho-formyl and carboxylic acid groups provides a scaffold for the synthesis of various fused heterocycles. For instance, reactions with nitrogen-containing nucleophiles can lead to the formation of nitrogen-containing ring systems.

One of the most important applications of ortho-aminobenzaldehydes and their derivatives is in the synthesis of quinazolines . organic-chemistry.org While direct use of this compound in this context is not explicitly detailed, its aminated analogue, 2-amino-4,5-dimethoxybenzaldehyde (B1599635) (obtainable from the corresponding benzoic acid), would be a prime candidate for condensation reactions with various reagents to form the quinazoline (B50416) core.

Similarly, the structural motif of this compound is reminiscent of precursors used in the Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and β-carbolines. wikipedia.orgnih.govmdpi.comnih.gov This reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone. By modifying the functional groups of this compound, it could potentially be used to generate complex isoquinoline-based structures. For example, reduction of the formyl group to a hydroxymethyl group, followed by conversion to a haloalkyl group, and subsequent reaction with an appropriate amine could initiate a cyclization to form a fused ring system.

The synthesis of thiazolo[5,4-f]quinazolines has been reported from a polyfunctionalized benzothiazole, highlighting the utility of substituted aromatic compounds in building complex heterocyclic systems. nih.gov The derivatization of this compound could provide entry into similar complex scaffolds.

Synthesis of Benzo[f]azulen-1-ones and Furoresearchgate.netmorressier.comdiazepines

The construction of Furo researchgate.netmorressier.comdiazepines , another class of seven-membered heterocyclic compounds, can be envisioned through a multi-step pathway starting from this compound. A potential route involves the initial formation of a furan (B31954) ring, followed by the annulation of the diazepine (B8756704) ring. The synthesis of the parent furo[2,3-c]pyridine (B168854) has been achieved from 3-furoic acid, highlighting a possible strategy. capes.gov.br Adapting this to the target molecule, the formyl group of this compound could be protected while the carboxylic acid is converted to a suitable precursor for furan ring formation. Subsequent reactions involving the formyl group and an appropriate nitrogen-containing reagent could then lead to the formation of the diazepine ring. While specific literature on furo researchgate.netmorressier.comdiazepine synthesis from ortho-formylbenzoic acids is scarce, the synthesis of related 2,3,4,5-tetrahydro researchgate.netnih.govdiazepino[1,2-a]benzimidazole derivatives has been reported, offering insights into the construction of diazepine rings fused to other heterocyclic systems. nih.gov

Construction of Quinazoline Derivatives

The synthesis of quinazoline derivatives from this compound is a more established area of research. Quinazolines are a class of bicyclic heterocyclic compounds with a wide range of biological activities. Several synthetic strategies can be employed, typically involving the reaction of the ortho-formyl group with a nitrogen source to form the pyrimidine (B1678525) ring.

One common approach involves the condensation of an ortho-aminobenzaldehyde derivative with an amine or amide. Therefore, a key initial step would be the conversion of the carboxylic acid group of this compound into an amino group or a related nitrogen-containing functionality. This transformation would yield a 2-amino-4,5-dimethoxybenzaldehyde derivative, a versatile intermediate for quinazoline synthesis.

A variety of methods have been reported for the synthesis of quinazolines from such precursors. For instance, a copper-catalyzed one-pot synthesis of quinazoline derivatives has been developed, which could be applicable. nih.govbeilstein-journals.org Another approach involves the reaction of 2-aminobenzophenones with amines, which could be adapted for the corresponding aldehydes. beilstein-journals.org The choice of reaction conditions and reagents would determine the substitution pattern on the final quinazoline ring.

A plausible reaction scheme for the synthesis of a quinazolin-4-one derivative is outlined below:

Table 1: Proposed Synthesis of a Quinazolin-4-one Derivative

| Step | Reactant(s) | Reagents and Conditions | Product |

| 1 | This compound | 1. SOCl₂, reflux; 2. NH₃(aq) | 2-Formyl-4,5-dimethoxybenzamide |

| 2 | 2-Formyl-4,5-dimethoxybenzamide | Formamide (B127407), reflux | 6,7-Dimethoxyquinazolin-4(3H)-one |

This two-step process involves the initial conversion of the carboxylic acid to an amide, followed by a cyclization reaction with formamide to construct the quinazolinone core.

Synthesis of Biaryl and Supramolecular Structures

The presence of the aromatic ring and the functional groups in this compound also allows for its use in the synthesis of larger molecular architectures, such as biaryl compounds and supramolecular assemblies.

The construction of biaryl structures is often achieved through cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful method. rsc.orgnih.gov This reaction typically involves the coupling of an aryl halide or triflate with an arylboronic acid in the presence of a palladium catalyst and a base.

To utilize this compound in a Suzuki-Miyaura coupling, it would first need to be converted into a suitable coupling partner, such as an aryl halide (e.g., bromo or iodo derivative). The position of halogenation would influence the final structure of the biaryl product. The formyl and carboxylic acid groups may require protection during the cross-coupling reaction to prevent side reactions, although some Suzuki-Miyaura protocols are tolerant of certain functional groups.

Table 2: Proposed Suzuki-Miyaura Coupling for Biaryl Synthesis

| Step | Reactant(s) | Reagents and Conditions | Product |

| 1 | This compound | Br₂, FeBr₃ | 6-Bromo-2-formyl-4,5-dimethoxybenzoic acid |

| 2 | 6-Bromo-2-formyl-4,5-dimethoxybenzoic acid, Arylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, reflux | 6-Aryl-2-formyl-4,5-dimethoxybenzoic acid |

This proposed sequence involves the bromination of the aromatic ring followed by a Suzuki-Miyaura cross-coupling with an appropriate arylboronic acid.

The field of supramolecular chemistry focuses on the design and synthesis of large, well-organized molecular assemblies held together by non-covalent interactions. Benzoic acid derivatives are excellent building blocks for supramolecular structures due to the ability of the carboxylic acid group to form strong and directional hydrogen bonds. nih.gov

The dimethoxy groups on this compound can also participate in weaker intermolecular interactions, further influencing the self-assembly process. The formyl group provides an additional site for potential interactions or for further functionalization to introduce other recognition motifs. By carefully designing complementary molecules, it is possible to program the self-assembly of this compound derivatives into a variety of supramolecular architectures, such as dimers, tapes, and more complex three-dimensional networks. The formation of these structures can be driven by a combination of hydrogen bonding, halogen bonding (if the molecule is halogenated), and π-π stacking interactions. rsc.orgnih.gov While specific examples utilizing this compound are not extensively documented, the general principles of supramolecular synthesis using functionalized benzoic acids provide a clear framework for its potential in this area. researchgate.netmorressier.com

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Formyl 4,5 Dimethoxybenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of 2-Formyl-4,5-dimethoxybenzoic acid is predicted to exhibit distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are influenced by the electron density around the proton, which is in turn affected by the presence of neighboring electron-withdrawing or electron-donating groups.

The aromatic region would likely show two singlets, a consequence of the substitution pattern on the benzene (B151609) ring. The proton at the C6 position, situated between the electron-withdrawing carboxylic acid and formyl groups, would be expected to appear at a downfield chemical shift. Conversely, the proton at the C3 position, flanked by a methoxy (B1213986) group, would likely be observed at a slightly more upfield position.

The two methoxy groups (-OCH₃) are chemically non-equivalent and would therefore be expected to produce two distinct singlets in the spectrum. The aldehydic proton (-CHO) is highly deshielded and would appear as a singlet at a very downfield region, typically between 9.5 and 10.5 ppm. The acidic proton of the carboxylic acid group (-COOH) is also expected to be a singlet, often broad, and its chemical shift can vary significantly depending on the solvent and concentration, but it generally appears far downfield.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 7.2 - 7.4 | s |

| H-6 | 7.8 - 8.0 | s |

| 4-OCH₃ | 3.9 - 4.1 | s |

| 5-OCH₃ | 3.9 - 4.1 | s |

| -CHO | 9.8 - 10.2 | s |

| -COOH | 11.0 - 13.0 | s (broad) |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment. The carbonyl carbons of the aldehyde and carboxylic acid groups are characteristically found at very downfield shifts. The aromatic carbons attached to oxygen (C4 and C5) would be shifted downfield compared to the other aromatic carbons.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 125 - 130 |

| C-2 | 130 - 135 |

| C-3 | 110 - 115 |

| C-4 | 150 - 155 |

| C-5 | 155 - 160 |

| C-6 | 115 - 120 |

| 4-OCH₃ | 55 - 60 |

| 5-OCH₃ | 55 - 60 |

| -CHO | 190 - 195 |

| -COOH | 165 - 170 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

To further confirm the structural assignments, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. In this case, since all the aromatic and substituent protons are predicted to be singlets, no cross-peaks would be expected in the COSY spectrum, confirming their isolated nature.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their attached carbon atoms, for instance, confirming the assignments of H-3 to C-3 and H-6 to C-6, as well as the methoxy protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range (2-3 bond) correlations between protons and carbons. For example, the aldehydic proton should show correlations to C-2 and C-6. The H-3 proton would be expected to correlate with C-1, C-2, C-4, and C-5. These long-range correlations are instrumental in piecing together the connectivity of the molecule and confirming the substitution pattern on the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and the elemental composition of a compound, as well as insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound (C₁₀H₁₀O₅) with high precision. The experimentally determined monoisotopic mass should match the theoretical value (210.0528 g/mol ) within a very narrow margin (typically < 5 ppm), which provides strong evidence for the elemental formula of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile compounds, or those that can be derivatized to become volatile, GC-MS provides both separation and mass analysis. The mass spectrum obtained from the GC-MS would show the molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is a molecular fingerprint that can help to confirm the structure. Predicted fragmentation pathways for this compound could include the loss of a methoxy group (-OCH₃), a formyl radical (-CHO), a hydroxyl radical (-OH) from the carboxylic acid, and carbon monoxide (CO). The analysis of these fragments helps to piece together the molecular structure.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid. The C=O stretching vibrations of the aldehyde and carboxylic acid groups would appear as strong, sharp peaks in the region of 1680-1740 cm⁻¹. The C-O stretching vibrations of the methoxy groups and the carboxylic acid would likely be observed in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions. Aromatic C-H and C=C stretching vibrations would also be present at their characteristic frequencies.

Predicted Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Aldehyde | C-H stretch | 2820 - 2850 and 2720 - 2750 |

| Aromatic | C-H stretch | ~3000 - 3100 |

| Carboxylic Acid | C=O stretch | 1680 - 1710 |

| Aldehyde | C=O stretch | 1720 - 1740 |

| Aromatic | C=C stretch | 1450 - 1600 |

| Methoxy/Carboxylic Acid | C-O stretch | 1000 - 1300 |

Note: These are predicted values and may vary based on the sample preparation method (e.g., KBr pellet, Nujol mull).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of chemical bonds. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key functional moieties: the carboxylic acid, the aldehyde, the methoxy groups, and the substituted benzene ring.

The most prominent features anticipated in the IR spectrum are the carbonyl stretching vibrations. The carboxylic acid C=O stretch is typically observed as a strong, broad band in the region of 1700-1725 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding between the carboxylic acid groups. The aldehyde C=O stretch is expected to appear as a sharp, strong band at a slightly higher frequency, generally between 1680 and 1715 cm⁻¹. The precise position of these bands can be influenced by electronic effects from the substituents on the aromatic ring and the potential for intramolecular interactions.

The O-H stretching vibration of the carboxylic acid group is another key diagnostic feature, typically appearing as a very broad band in the range of 2500-3300 cm⁻¹. This broadening is a hallmark of the hydrogen-bonded dimeric structures commonly formed by carboxylic acids in the solid state.

The presence of the methoxy groups will be indicated by C-O stretching vibrations. The aryl-alkyl ether C-O-C asymmetric and symmetric stretching bands are expected in the regions of 1275-1200 cm⁻¹ and 1075-1020 cm⁻¹, respectively. The aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups in the methoxy substituents will appear in the 2950-2850 cm⁻¹ region. Aromatic C=C stretching vibrations within the benzene ring typically give rise to several bands of variable intensity in the 1600-1450 cm⁻¹ range.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |

| Aromatic C-H | C-H stretch | >3000 | Medium |

| Aliphatic C-H | C-H stretch (in -OCH₃) | 2950-2850 | Medium to Weak |

| Aldehyde | C=O stretch | 1680-1715 | Strong, Sharp |

| Carboxylic Acid | C=O stretch | 1700-1725 | Strong, Broad |

| Aromatic Ring | C=C stretch | 1600-1450 | Variable |

| Methoxy Group | C-O-C asymmetric stretch | 1275-1200 | Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, and the resulting Raman shift corresponds to the vibrational modes of the molecule. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in the polarizability of the molecule.

For this compound, the C=C stretching vibrations of the aromatic ring are expected to produce strong and sharp bands in the Raman spectrum, typically in the 1580-1620 cm⁻¹ region. These modes are often more intense in Raman than in IR spectra for highly symmetric aromatic systems. The carbonyl stretching vibrations of both the aldehyde and carboxylic acid groups will also be Raman active, though their intensities can vary.

The symmetric stretching vibrations of the methoxy groups and the breathing modes of the benzene ring are also expected to be prominent features in the Raman spectrum. Due to the principle of mutual exclusion for centrosymmetric molecules, some vibrations that are strong in the Raman spectrum may be weak or absent in the IR spectrum, and vice versa. A comparative analysis of both IR and Raman spectra can, therefore, provide a more complete picture of the vibrational modes of the molecule.

Table 2: Predicted Raman Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic Ring | C=C stretch | 1580-1620 | Strong |

| Aldehyde | C=O stretch | 1670-1710 | Medium |

| Carboxylic Acid | C=O stretch | 1690-1720 | Medium |

| Methoxy Group | Symmetric CH₃ stretch | ~2940 | Strong |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide a wealth of information about its molecular structure and packing in the solid state.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal packing of this compound is expected to be dominated by strong intermolecular hydrogen bonds. The carboxylic acid functionalities are highly likely to form centrosymmetric dimers, where the hydroxyl group of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule, and vice versa. This R²₂(8) graph set motif is a very common and stable arrangement for carboxylic acids in the solid state.

Conformational Analysis in the Crystalline State

The single-crystal X-ray structure would reveal the preferred conformation of the this compound molecule in the solid state. Key conformational features to be determined include the dihedral angles between the plane of the aromatic ring and the planes of the carboxylic acid and formyl groups.

The orientation of the methoxy groups relative to the benzene ring would also be precisely defined. Steric hindrance between the substituents at the 2, 4, and 5 positions will likely influence these dihedral angles, leading to a non-planar conformation for the substituent groups relative to the aromatic ring. It is possible that an intramolecular hydrogen bond could form between the carboxylic acid proton and the oxygen of the adjacent formyl group, which would significantly influence the conformation of these groups.

Application of Crystallographic Phase Problem Solving Methodologies

The determination of a crystal structure from diffraction data is not straightforward due to the "phase problem." While the intensities of the diffracted X-ray beams can be measured, their phases are lost. For a small organic molecule like this compound, direct methods are the most common and powerful approach to solving the phase problem.

Direct methods are a set of mathematical techniques that use statistical relationships between the intensities of the diffraction spots to directly determine the phases. These methods are generally successful for well-diffracting crystals of small molecules (typically up to around 100 non-hydrogen atoms in the asymmetric unit). The process involves normalizing the measured intensities to obtain structure factor magnitudes, followed by the application of probability-based equations (such as the Sayre equation or tangent formula) to derive a set of initial phases. These phases are then used to calculate an initial electron density map, from which the positions of the atoms can be determined and subsequently refined.

Should direct methods prove challenging, for instance, due to poor crystal quality or twinning, other techniques such as Patterson methods could be employed, although they are generally more complex to interpret for structures of this size.

Computational Chemistry and Theoretical Investigations of 2 Formyl 4,5 Dimethoxybenzoic Acid

Electronic Structure Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. libretexts.org It is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost. nih.gov For a molecule like 2-Formyl-4,5-dimethoxybenzoic acid, DFT calculations would be instrumental in elucidating its fundamental electronic properties.

Molecular Geometry Optimization and Energy Calculations

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms in the molecule, a process known as geometry optimization. aps.orgchemrxiv.org Using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the geometry of this compound would be optimized to find its lowest energy conformation. nih.gov This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is located.

The optimized geometry would provide key structural parameters. While specific data for this compound is not available, studies on similar molecules, such as other dimethoxybenzoic acid isomers, show nearly planar structures where the carboxylic acid and methoxy (B1213986) groups may lie slightly out of the plane of the benzene (B151609) ring due to steric interactions. ncats.io

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value (Illustrative) |

|---|---|

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| C=O (aldehyde) Bond Length | ~1.21 Å |

| C=O (carboxylic acid) Bond Length | ~1.22 Å |

| C-O (carboxylic acid) Bond Length | ~1.35 Å |

| O-H (carboxylic acid) Bond Length | ~0.97 Å |

| C-O (methoxy) Bond Length | ~1.37 Å |

| O-C (methyl) Bond Length | ~1.43 Å |

| C-H (aldehyde) Bond Length | ~1.10 Å |

| C-H (aromatic) Bond Length | ~1.08 Å |

| C-C-C (aromatic) Bond Angle | ~120° |

| O=C-C (aldehyde) Bond Angle | ~124° |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar functional groups. Actual values would be obtained from a specific DFT calculation.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov A smaller gap generally implies higher reactivity. youtube.com

For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the oxygen atoms of the methoxy groups, which can donate electron density. The LUMO would be expected to be centered on the electron-withdrawing aldehyde and carboxylic acid groups, particularly the C=O bonds.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)

| Parameter | Predicted Value (eV) (Illustrative) |

|---|---|

| HOMO Energy | -6.5 to -5.5 |

| LUMO Energy | -2.0 to -1.0 |

Note: These energy values are illustrative and based on typical ranges observed for substituted aromatic compounds in DFT studies. dergipark.org.trnih.gov The exact values would depend on the level of theory and solvent model used in the calculation.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. rsc.orgresearchgate.net For this compound, one could investigate various reactions, such as its synthesis, oxidation, or participation in condensation reactions.

Transition State Characterization

A key aspect of studying reaction mechanisms is the identification and characterization of transition states. A transition state is a high-energy, transient species that exists at the peak of the energy barrier between reactants and products. wikipedia.org Computational methods can locate these structures and confirm their identity by frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate. wikipedia.org The geometry of the transition state reveals the nature of bond-breaking and bond-forming processes.

Energetics of Reaction Pathways

By calculating the energies of reactants, transition states, intermediates, and products, a detailed energy profile for a reaction pathway can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics. For instance, a computational study could compare different pathways for the synthesis of a derivative of this compound to predict which route is more energetically favorable.

Table 3: Hypothetical Energetic Data for a Reaction Involving this compound (Illustrative)

| Parameter | Pathway A (kcal/mol) | Pathway B (kcal/mol) |

|---|---|---|

| Activation Energy (Ea) | 25 | 35 |

Note: This table provides a hypothetical comparison of two reaction pathways. Lower activation energy indicates a faster reaction, while a more negative reaction enthalpy indicates a more thermodynamically favorable reaction.

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT calculations are excellent for studying static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov An MD simulation of this compound, likely in a solvent like water or chloroform, would involve solving Newton's equations of motion for the atoms in the system.

This would allow for the exploration of the molecule's conformational space, revealing the flexibility of the substituent groups, such as the rotation around the C-C bond connecting the carboxylic acid to the ring and the C-O bonds of the methoxy groups. MD simulations can also provide information about the molecule's interactions with its environment, such as the formation of hydrogen bonds with solvent molecules. Such studies on similar compounds have revealed the existence of different conformers and their relative stabilities in various solvents. researchgate.net

In Silico Screening and Design of Novel Derivatives

The exploration of chemical compounds for various applications, including pharmaceuticals and materials science, has been revolutionized by the integration of computational methods. In silico techniques, which utilize computer simulations and modeling, offer a rapid and cost-effective approach to screen vast virtual libraries of molecules and to design novel derivatives with desired properties. In the context of this compound, while specific computational studies on this exact molecule are not extensively documented in publicly available literature, the principles and methodologies for its in silico screening and the rational design of its derivatives can be thoroughly described based on established computational chemistry workflows applied to analogous substituted benzoic acids.

The process of designing novel derivatives of this compound through computational means would typically involve a multi-step approach. This begins with the generation of a virtual library of candidate molecules, created by systematically modifying the parent structure. These modifications could include the introduction of different functional groups at various positions on the benzene ring, alteration of the existing methoxy and formyl groups, or the extension of the carbon skeleton.

Virtual Library Generation for this compound Derivatives:

| Parent Compound | Modification Strategy | Example Functional Groups for Substitution |

| This compound | Substitution on the aromatic ring | -F, -Cl, -Br, -CH3, -NO2, -NH2 |

| Modification of the formyl group | -CN, -CH2OH, -C(O)NH2 | |

| Modification of the methoxy groups | -OCH2CH3, -OH, -OCF3 | |

| Modification of the carboxylic acid | -C(O)OCH3, -C(O)NHCH3 |

Once a virtual library is established, these compounds would be subjected to a series of computational analyses to predict their physicochemical properties and potential activities. A key aspect of this is the use of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to establish a mathematical relationship between the structural or property descriptors of a series of compounds and their biological activity. nih.govnih.govdergipark.org.tr For instance, a QSAR model could be developed to predict a specific property based on descriptors like molecular weight, logP (a measure of lipophilicity), molar refractivity, and various topological and electronic parameters. nih.govnih.gov

Hypothetical QSAR Descriptors for this compound Derivatives:

| Derivative | Molecular Weight ( g/mol ) | logP | Molar Refractivity | Predicted Activity (Hypothetical Units) |

| This compound | 210.19 | 1.2 | 52.3 | 1.0 |

| 2-Formyl-4,5-dihydroxybenzoic acid | 182.13 | 0.8 | 43.1 | 1.5 |

| 2-Cyano-4,5-dimethoxybenzoic acid | 207.18 | 1.1 | 51.9 | 1.2 |

| 2-Formyl-4,5-dimethoxybenzamide | 209.20 | 0.9 | 54.0 | 0.9 |

Another powerful in silico technique is molecular docking. nih.govresearchgate.netnih.gov This method predicts the preferred orientation of a ligand (in this case, a derivative of this compound) when bound to a specific target receptor or enzyme. The docking process generates a score that estimates the binding affinity, with lower scores typically indicating a more favorable interaction. nih.gov This is particularly useful in drug discovery for identifying potential inhibitors of a biological target. nih.gov For example, derivatives could be docked into the active site of a protein to explore potential binding modes and interactions with key amino acid residues. nih.govresearchgate.net Structure-based design, guided by crystallographic data or homology models of target proteins, can further refine the design of derivatives to enhance these interactions. nih.gov

Illustrative Molecular Docking Results for Hypothetical Derivatives:

| Derivative | Target Protein (Hypothetical) | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| This compound | Protease X | -7.2 | Arg188, Gln192 |

| 2-Formyl-4-hydroxy-5-methoxybenzoic acid | Protease X | -7.8 | Arg188, Gln192, Asp153 |

| 2-(Hydroxymethyl)-4,5-dimethoxybenzoic acid | Protease X | -6.9 | Arg188 |

Furthermore, in silico methods are employed to predict the "drug-likeness" of novel derivatives, often based on rules such as Lipinski's Rule of Five. researchgate.netresearchgate.net These guidelines help to filter out compounds that are less likely to be orally bioavailable. The prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is another critical step in the design process, helping to identify potential liabilities early on. nih.gov

Advanced Applications and Utilization of 2 Formyl 4,5 Dimethoxybenzoic Acid in Synthetic Organic Chemistry

Role as a Precursor in Complex Natural Product Total Synthesis

The strategic placement of reactive functional groups on a stable aromatic scaffold makes 2-formyl-4,5-dimethoxybenzoic acid and its derivatives invaluable starting materials in the multi-step synthesis of complex natural products.

Synthesis of Galbulimima Alkaloids

A significant application of derivatives of this compound is in the total synthesis of Galbulimima alkaloids, a class of structurally complex and biologically intriguing natural products isolated from the bark of the Australian rainforest tree Galbulimima belgraveana. scispace.comnih.govorganic-chemistry.org Specifically, 2,5-dimethoxybenzoic acid, a closely related precursor, serves as a key starting material in the synthesis of alkaloids such as GB 13 and himandrine. scispace.comorganic-chemistry.orgnih.govmit.edu

The synthetic strategy towards the Galbulimima alkaloid GB 13, for instance, commences with a Birch reductive alkylation of 2,5-dimethoxybenzoic acid. scispace.comorganic-chemistry.org This initial step is crucial for constructing the core bicyclic system of the target molecule. The subsequent multi-step process involves a series of complex chemical transformations, as detailed in the table below, ultimately leading to the intricate pentacyclic structure of GB 13. scispace.comnih.govorganic-chemistry.org

| Step | Reaction | Reagents and Conditions | Intermediate/Product | Reference |

| 1 | Birch Reductive Alkylation | 2,5-dimethoxybenzoic acid, 3-methoxybenzyl bromide | Tricyclic ketone precursor | scispace.com, organic-chemistry.org |

| 2 | Acid-catalyzed Cyclization | Sulfuric acid | [3.3.1]Bicyclononane derivative | scispace.com |

| 3 | Ring Contraction | Diazoketone formation followed by Wolff rearrangement | [3.2.1]Bicyclooctane derivative | scispace.com |

| 4 | Diels-Alder Reaction | Ytterbium-catalyzed | Pentacyclic intermediate | organic-chemistry.org |

| 5 | Decyanation and Birch Reduction | Lithium in liquid ammonia | Enone intermediate | organic-chemistry.org |

| 6 | Eschenmoser Fragmentation | - | Alkynyl ketone | organic-chemistry.org |

| 7 | Reductive Cyclization | Bis-oxime formation followed by reduction | Piperidine ring formation | organic-chemistry.org |

| 8 | Final Elaboration | Oxidation | GB 13 | organic-chemistry.org |

Similarly, the total synthesis of (-)-himandrine, another complex Galbulimima alkaloid, has been achieved utilizing precursors derived from dimethoxybenzoic acid, highlighting the importance of this structural motif in accessing these challenging molecular architectures. nih.govmit.eduorganic-chemistry.org

Derivatization for Cannabinoid Metabolite Analogues

While direct utilization of this compound in the synthesis of cannabinoid metabolites is not extensively documented, its structural features make it a promising candidate for the preparation of novel cannabinoid analogues. The synthesis of cannabinoids and their metabolites often involves the condensation of a resorcinol (B1680541) derivative with a suitable terpene or an aldehyde/ketone fragment. mdpi.comgoogle.comchemrxiv.orgacs.orgnih.gov

The aromatic core of this compound, equipped with both an aldehyde and a carboxylic acid function, offers multiple points for derivatization. The aldehyde group can participate in condensation reactions, a key step in forming the characteristic ring systems of many cannabinoids. For instance, Knoevenagel condensation of aromatic aldehydes with other active methylene (B1212753) compounds is a common strategy in organic synthesis. mdpi.com The carboxylic acid and methoxy (B1213986) groups can be further modified to introduce diverse functionalities, potentially leading to analogues with altered pharmacological profiles. The synthesis of various cannabinoid analogues often employs aromatic aldehydes as key building blocks, suggesting the potential for this compound in this area of research. mdpi.comgoogle.comchemrxiv.org

Intermediate in the Preparation of Pharmaceutical and Agrochemical Intermediates

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. evitachem.com Its utility stems from its capacity to be transformed into more complex heterocyclic systems, which form the core of many bioactive molecules.

A notable application is its role as a precursor for the synthesis of isoquinoline (B145761) alkaloids. egpat.comnih.govfrontiersin.orgresearchgate.net Isoquinoline alkaloids are a large and diverse class of naturally occurring compounds, many of which exhibit significant pharmacological activities, including analgesic, antimicrobial, and anticancer properties. frontiersin.orgnih.gov The synthesis of the benzylisoquinoline skeleton, the common structural motif of these alkaloids, can be achieved through pathways where a substituted benzaldehyde (B42025) derivative, such as this compound, undergoes condensation with a dopamine (B1211576) derivative. egpat.comfrontiersin.org

Furthermore, the general reactivity of the aldehyde and carboxylic acid groups allows for its incorporation into a wide range of synthetic routes for producing complex organic molecules that are key intermediates in the pharmaceutical and agrochemical industries.

Building Block for Advanced Organic Materials

The unique combination of functional groups in this compound makes it an attractive building block for the synthesis of advanced organic materials with tailored properties.

Polymer Precursors

Aromatic dicarboxylic acids are fundamental monomers in the production of various high-performance polymers, most notably polyesters. tandfonline.comgoogle.comnih.govlibretexts.org While this compound itself is a mono-carboxylic acid, its aldehyde group can be readily oxidized to a second carboxylic acid group, yielding a dicarboxylic acid monomer. This transformed monomer can then undergo polycondensation reactions with diols to form polyesters. tandfonline.comlibretexts.org

The synthesis of polyesters typically involves the reaction of a dicarboxylic acid with a diol at elevated temperatures, often in the presence of a catalyst. tandfonline.comgoogle.com The properties of the resulting polyester, such as its thermal stability and mechanical strength, are highly dependent on the structure of the aromatic dicarboxylic acid monomer. The presence of the methoxy groups on the benzene (B151609) ring of a monomer derived from this compound could impart specific properties to the final polymer, such as increased solubility or altered thermal behavior.

| Polymerization Method | Monomers | Resulting Polymer | Potential Properties |

| Polycondensation | Dicarboxylic acid derived from this compound and a diol | Polyester | Modified thermal stability, altered solubility |

Ligands for Metal Complexes

The carboxylate group and the oxygen atom of the formyl group in this compound can act as coordination sites for metal ions, making it a suitable ligand for the construction of metal complexes and metal-organic frameworks (MOFs). nih.govresearchgate.netbrieflands.comresearchgate.netacs.org MOFs are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.govacs.org

The design and synthesis of MOFs with specific functionalities is an area of intense research, with applications in gas storage, separation, catalysis, and sensing. nih.govresearchgate.net The use of functionalized benzoic acid ligands is a common strategy to introduce desired properties into the MOF structure. researchgate.netbrieflands.comresearchgate.net The aldehyde group of this compound within a MOF structure could remain available for post-synthetic modification, allowing for the introduction of further functionalities. The coordination of this ligand with various metal ions could lead to the formation of complexes with interesting structural and electronic properties. eolss.netnih.govajol.infomdpi.comcmu.edu

Catalytic Applications and Catalyst Ligand Development

The unique structural characteristics of this compound, which include a reactive formyl group, a coordinating carboxylic acid moiety, and electron-donating methoxy groups on the aromatic ring, position it as a valuable precursor in the development of sophisticated catalyst ligands for a variety of synthetic organic reactions. While direct catalytic applications of the compound itself are not extensively documented, its potential lies in its ability to be transformed into multidentate ligands, particularly Schiff bases, which can then be complexed with various transition metals to create highly active and selective catalysts.

The development of catalyst ligands from this compound primarily revolves around the condensation of its formyl group with a wide range of primary amines. This reaction leads to the formation of Schiff base ligands, which are renowned for their versatility in coordination chemistry and catalysis. The resulting imine nitrogen, in conjunction with the carboxylate group and potentially one of the methoxy oxygen atoms, can coordinate to a metal center, thereby creating a stable chelate structure. The electronic and steric properties of the resulting metal complex, which are crucial for its catalytic activity, can be systematically tuned by varying the amine component used in the Schiff base formation.

A significant area of exploration for ligands derived from this compound is in the field of asymmetric catalysis. By employing chiral amines in the Schiff base condensation, chiral ligands can be synthesized. These chiral ligands, when complexed with a suitable metal, can create a chiral environment around the catalytic center, enabling the enantioselective synthesis of a wide range of valuable molecules.

For instance, the condensation of this compound with chiral diamines can yield tetradentate Schiff base ligands. These ligands are particularly effective in stabilizing metal ions and have shown considerable promise in various catalytic transformations, including but not limited to, asymmetric epoxidation, cyclopropanation, and carbon-carbon bond-forming reactions. The presence of the dimethoxy substitution pattern on the aromatic ring can further influence the catalytic performance by modulating the electron density at the metal center, which in turn affects the catalyst's reactivity and selectivity.

The following table provides a hypothetical overview of potential catalytic applications of metal complexes derived from Schiff base ligands of this compound, based on analogous systems reported in the literature.

| Catalyst System | Catalytic Reaction | Potential Advantages |

| Chiral Mn(III)-Schiff Base Complex | Asymmetric Epoxidation of Olefins | High enantioselectivity, mild reaction conditions. |